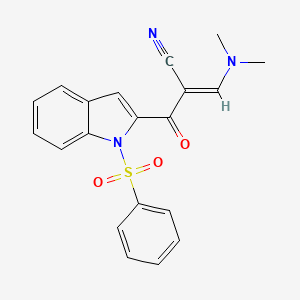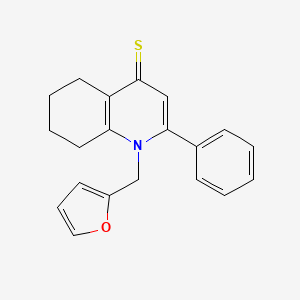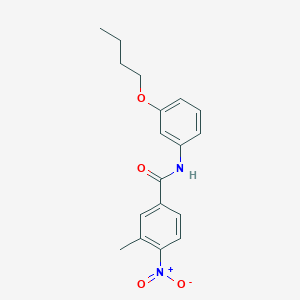![molecular formula C18H14N2O3S2 B2966586 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034490-15-6](/img/structure/B2966586.png)
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as BHPT or BTHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a benzothiazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives: have been recognized for their antimicrobial properties. The compound , with its thiophene and furan components, may exhibit significant inhibitory effects against various microorganisms. For instance, certain thiophene derivatives have shown greater inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria.
Anti-Cancer Properties
The structure of this compound suggests potential anti-cancer applications. Thiophene derivatives have been synthesized and assessed for tumor cell growth inhibition activities. They have been tested in vitro on various human tumor cell lines, including breast adenocarcinoma (MCF-7), indicating a promising avenue for cancer treatment research . The compound’s ability to inhibit cell growth could be harnessed to develop novel anti-cancer drugs.
Anti-Inflammatory and Analgesic Effects
Compounds containing both thiophene and thiazole rings have been associated with significant analgesic and anti-inflammatory activities . This compound, with its complex heterocyclic structure, could be explored for its effectiveness in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.
Material Science Applications
Thiophene derivatives are not only significant in medicinal chemistry but also in material science. They are used as corrosion inhibitors and play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s unique structure could contribute to advancements in electronic materials and devices.
Kinase Inhibition
Thiophene derivatives have been reported to possess kinase inhibiting properties . Kinases are enzymes that play a vital role in various cellular processes, and their dysregulation is linked to diseases like cancer. The compound could be investigated for its potential to act as a kinase inhibitor, which would be valuable in the development of targeted therapies for diseases caused by kinase dysregulation.
Estrogen Receptor Modulation
Some thiophene-containing compounds have been found to modulate estrogen receptors . This property is significant in the treatment of hormone-related conditions, such as breast cancer. The compound could be researched for its ability to influence estrogen receptors, offering a potential therapeutic strategy for managing hormone-sensitive cancers.
Mécanisme D'action
Target of Action
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a derivative of thiophene . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties and can affect multiple biochemical pathways
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJJMIISXYZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)
![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)



![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)